molecular formula C4H7NO3 B111814 3-Aminooxetane-3-carboxylic acid CAS No. 138650-24-5

3-Aminooxetane-3-carboxylic acid

Cat. No.: B111814
CAS No.: 138650-24-5
M. Wt: 117.1 g/mol
InChI Key: LXRNYRAHXDUNKR-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carboxylic acid is an important intermediate in biomedicine and can be widely used in various drug syntheses . It has a small molecular weight and a unique structure, which can derive a variety of downstream products with a wide range of uses .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H7NO3 . The molecular weight is 117.10 .


Chemical Reactions Analysis

3-Aminooxetanes, such as this compound, are versatile 1,3-amphoteric molecules that have demonstrated reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 205-210℃ . The boiling point is predicted to be 282.4±40.0 °C .

Scientific Research Applications

Bioisostere in Drug Discovery

3-Aminooxetane-3-carboxylic acid has been identified as a bioisostere for both the geminal dimethyl group and the carbonyl group in drug discovery. Its structure allows for diverse applications in creating structurally varied compounds (Hamzik & Brubaker, 2010).

Carboxylic Acid Bioisostere

Studies indicate that compounds like this compound can act as isosteric replacements for carboxylic acids. This property is particularly useful in medicinal chemistry, where altering the physical or chemical properties of a molecule can lead to the development of new therapeutic agents (Lassalas et al., 2017).

Facilitating Chemical Synthesis

The compound is useful in facilitating the synthesis of various structurally complex molecules. It serves as a precursor in reactions, helping to form new compounds with potential pharmaceutical applications (Lyon & Kercher, 2004).

Enzyme Inhibition

Research has shown that derivatives of this compound, like 3-amino-3-(tetrahydrofuranyl) carboxylic acid, have potential as inhibitors of specific enzymes, highlighting their role in the development of novel therapeutic agents (Lavrador, Guillerm, & Guillerm, 1998).

Photocycloaddition Reactions

The compound is involved in photocycloaddition reactions, which are crucial for the synthesis of polyfunctional cyclic and acyclic molecules. These reactions are significant in creating stereochemically complex structures (Bach, 1997).

Conjugate Addition Synthesis

This compound is part of a methodology in radical Michael additions for conjugate addition synthesis. This process is important for the creation of compounds like pregabalin, a widely used medicinal agent (Chu, Ohta, Zuo, & MacMillan, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, call a poison center or doctor/physician if you feel unwell .

Future Directions

3-Aminooxetanes, such as 3-Aminooxetane-3-carboxylic acid, are a new family of stable and readily available 1,3-amphoteric molecules . They are bench-stable and either commercially available or easily accessible . Their amphoteric reactivity has not been appreciated previously . Therefore, the discovery of new amphoteric reactivity remains highly desirable .

Properties

IUPAC Name

3-aminooxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRNYRAHXDUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567103
Record name 3-Aminooxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-24-5
Record name 3-Aminooxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminooxetane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Aminooxetane-3-carboxylic acid in the development of the C-kit kinase inhibitor 16?

A1: this compound serves as the key building block for incorporating the 3-amino-oxetane motif found in the C-kit kinase inhibitor 16. [] The synthesis involved protecting the acid group with Boc (tert-butyloxycarbonyl), coupling the protected molecule (27) with another intermediate (28), and finally removing the Boc protection to yield the final inhibitor 16. [] This highlights the utility of this compound in constructing more complex molecules with potential therapeutic applications.

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